
N1-Benzyl-N2-butylethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-Benzyl-N2-butylethane-1,2-diamine typically involves the reaction of benzyl chloride with butylamine in the presence of a base, followed by the addition of ethylenediamine . The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Sodium or potassium hydroxide
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Reactors: Large-scale reactors with precise temperature and pressure control
Purification: Distillation or recrystallization to achieve high purity
Análisis De Reacciones Químicas
Types of Reactions
N1-Benzyl-N2-butylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: Can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate
Reduction: Can be reduced using reducing agents like lithium aluminum hydride
Substitution: Can undergo nucleophilic substitution reactions with halides or other electrophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Corresponding N-oxide derivatives
Reduction: Reduced amine derivatives
Substitution: Substituted amine derivatives
Aplicaciones Científicas De Investigación
N1-Benzyl-N2-butylethane-1,2-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis
Biology: Investigated for its potential biological activity and interactions with biomolecules
Medicine: Explored for its potential therapeutic properties and drug development
Industry: Utilized in the synthesis of various chemical intermediates and products
Mecanismo De Acción
The mechanism of action of N1-Benzyl-N2-butylethane-1,2-diamine involves its interaction with molecular targets through its nitrogen-donor ligands. It can form coordination complexes with metal ions, influencing various biochemical pathways and reactions .
Comparación Con Compuestos Similares
Similar Compounds
- N-Benzyl-N-butylethylenediamine
- N1-Butyl-N2-phenylmethyl-1,2-ethanediamine
Uniqueness
N1-Benzyl-N2-butylethane-1,2-diamine is unique due to its specific structural configuration, which allows it to form stable complexes with metal ions and exhibit distinct chemical reactivity compared to other similar compounds .
Propiedades
Número CAS |
62730-99-8 |
|---|---|
Fórmula molecular |
C13H22N2 |
Peso molecular |
206.33 g/mol |
Nombre IUPAC |
N'-benzyl-N-butylethane-1,2-diamine |
InChI |
InChI=1S/C13H22N2/c1-2-3-9-14-10-11-15-12-13-7-5-4-6-8-13/h4-8,14-15H,2-3,9-12H2,1H3 |
Clave InChI |
VPGBCOLYZXVUJU-UHFFFAOYSA-N |
SMILES canónico |
CCCCNCCNCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


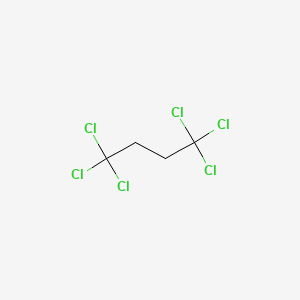

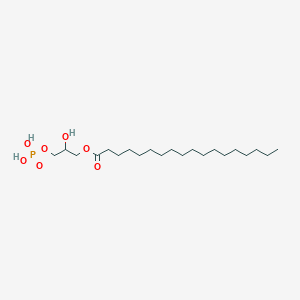
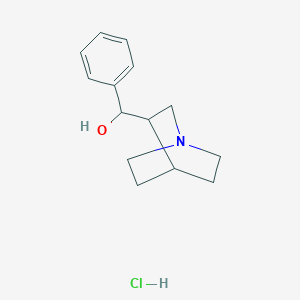
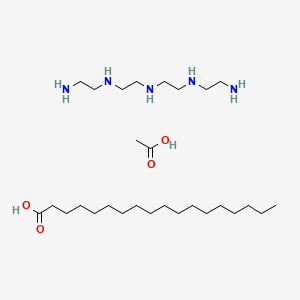
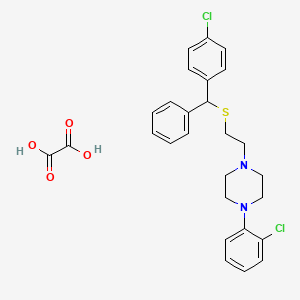

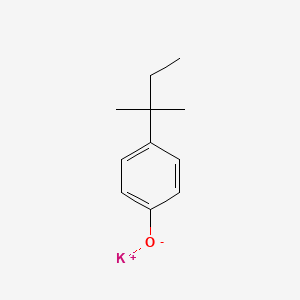


![2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-[(2-sulfophenyl)azo]-](/img/structure/B13760784.png)
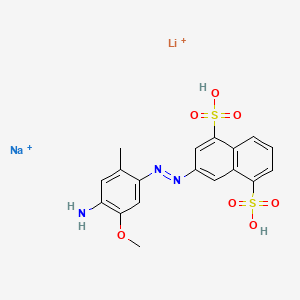
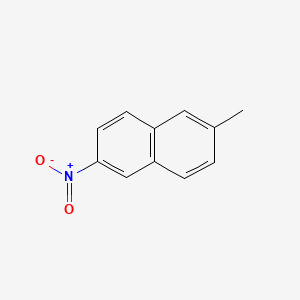
![Acetamide, N-[2-[(2-cyano-4,6-dinitrophenyl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B13760803.png)
